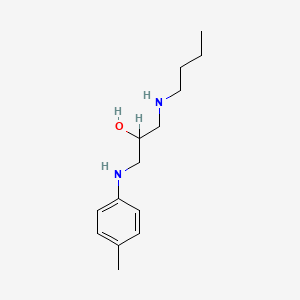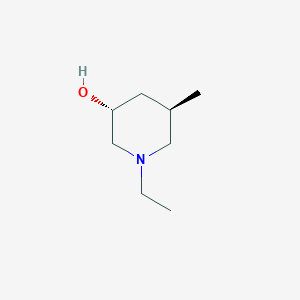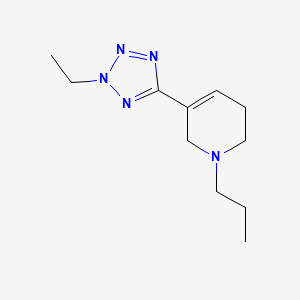
Diammonium monoisopropyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium monoisopropyl phosphate is a chemical compound that belongs to the class of ammonium phosphates It is characterized by the presence of two ammonium ions and one monoisopropyl phosphate ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diammonium monoisopropyl phosphate typically involves the reaction of phosphoric acid with isopropyl alcohol and ammonia. The process can be summarized in the following steps:
Neutralization Reaction: Phosphoric acid is reacted with isopropyl alcohol to form monoisopropyl phosphate.
Ammoniation: The monoisopropyl phosphate is then reacted with ammonia to form this compound.
The reaction conditions, such as temperature and pH, need to be carefully controlled to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The process typically includes steps such as crystallization, drying, and packaging to obtain the final product in a pure and stable form.
Analyse Chemischer Reaktionen
Types of Reactions
Diammonium monoisopropyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water to form ammonium ions and monoisopropyl phosphate.
Decomposition: At elevated temperatures, it can decompose to release ammonia and phosphoric acid derivatives.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction typically occurs under mild conditions.
Decomposition: This reaction requires higher temperatures, usually above 70°C.
Major Products Formed
Hydrolysis: Ammonium ions and monoisopropyl phosphate.
Decomposition: Ammonia and phosphoric acid derivatives.
Wissenschaftliche Forschungsanwendungen
Diammonium monoisopropyl phosphate has several applications in scientific research:
Agriculture: It is used as a fertilizer to provide essential nutrients like nitrogen and phosphorus to plants.
Biology: It can be used in studies involving nutrient uptake and metabolism in plants.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of flame retardants and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of diammonium monoisopropyl phosphate involves its dissociation into ammonium ions and monoisopropyl phosphate in aqueous solutions. The ammonium ions can be taken up by plants as a nutrient, while the monoisopropyl phosphate can participate in various biochemical pathways. The compound’s effectiveness as a fertilizer is due to its ability to provide readily available nitrogen and phosphorus to plants.
Vergleich Mit ähnlichen Verbindungen
Diammonium monoisopropyl phosphate can be compared with other ammonium phosphates, such as:
Diammonium phosphate: Similar in providing nitrogen and phosphorus but lacks the isopropyl group.
Monoammonium phosphate: Contains only one ammonium ion and is used in different agricultural applications.
Triammonium phosphate: Contains three ammonium ions and is used in specific industrial applications.
The uniqueness of this compound lies in its specific structure, which includes the isopropyl group, potentially offering different solubility and reactivity properties compared to other ammonium phosphates.
Eigenschaften
| 68444-17-7 | |
Molekularformel |
C3H15N2O4P |
Molekulargewicht |
174.14 g/mol |
IUPAC-Name |
diazanium;propan-2-yl phosphate |
InChI |
InChI=1S/C3H9O4P.2H3N/c1-3(2)7-8(4,5)6;;/h3H,1-2H3,(H2,4,5,6);2*1H3 |
InChI-Schlüssel |
LNKPYXHTQWMWBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)([O-])[O-].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B13779621.png)




![4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid](/img/structure/B13779690.png)
![2-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B13779708.png)
